molecular formula C9H9NOS B008698 3-(Pyrrol-1-Yl)Thiophene-2-Methanol CAS No. 107073-27-8

3-(Pyrrol-1-Yl)Thiophene-2-Methanol

Cat. No. B008698
CAS RN: 107073-27-8
M. Wt: 179.24 g/mol
InChI Key: SMSUHWYHSLZKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Pyrrol-1-Yl)Thiophene-2-Methanol” is a chemical compound with the CAS Number: 107073-27-8 . It has a molecular weight of 179.24 . The IUPAC name for this compound is [3- (1H-pyrrol-1-yl)-2-thienyl]methanol .


Synthesis Analysis

The synthesis of “3-(Pyrrol-1-Yl)Thiophene-2-Methanol” involves several steps. Some of the methods include the use of lithium aluminium tetrahydride in tetrahydrofuran, heating with manganese (IV) oxide in chloroform, and a multi-step reaction involving manganese dioxide and hydroxylamine hydrochloride . Other methods include the use of methanol and sodium tetrahydroborate at 20℃ for 1 hour .


Molecular Structure Analysis

The InChI code for “3-(Pyrrol-1-Yl)Thiophene-2-Methanol” is 1S/C9H9NOS/c11-7-9-8 (3-6-12-9)10-4-1-2-5-10/h1-6,11H,7H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(Pyrrol-1-Yl)Thiophene-2-Methanol” is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 1.93 .

Scientific Research Applications

Antifungal Activity

A series of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives containing a hydrazone group were designed and synthesized, showing potent antifungal activity . This suggests that “3-(Pyrrol-1-Yl)Thiophene-2-Methanol” could serve as a precursor in the synthesis of antifungal agents.

Cytotoxic Activity

Derivatives of pyrrole, which include the “3-(Pyrrol-1-Yl)Thiophene-2-Methanol” structure, have exhibited good cytotoxic activity against some cancer cell lines . This indicates its potential use in developing anticancer drugs.

Synthesis of Thiophene Derivatives

The compound has been used in the synthesis of thiophene derivatives, which are important in medicinal chemistry due to their pharmacological properties . These derivatives have applications ranging from anticancer to anti-inflammatory drugs.

Van Leusen Pyrrole Synthesis

The Van Leusen Pyrrole Synthesis involves the [3+2] cycloaddition reaction of TosMIC with electron-deficient olefins to synthesize pyrrole derivatives . “3-(Pyrrol-1-Yl)Thiophene-2-Methanol” can be utilized in this reaction to create diverse pyrrole-based compounds.

Click Chemistry

This compound has been used in click chemistry to synthesize pyrrole and thiophene functional derivatives . These derivatives are valuable in creating polymers and materials with specific properties.

Medicinal Chemistry

In medicinal chemistry, “3-(Pyrrol-1-Yl)Thiophene-2-Methanol” is used to create compounds with a variety of biological effects. Its derivatives are explored for therapeutic applications against several diseases or disorders .

Chemical Synthesis

The compound is involved in chemical synthesis processes, where it contributes to the creation of complex molecules with potential applications in drug discovery and materials science .

Molecular Dynamics Simulations

“3-(Pyrrol-1-Yl)Thiophene-2-Methanol” has been used in molecular dynamics simulations to understand stereochemistry, isomerism, hybridization, and orbitals, which are crucial in the design of new drugs and materials .

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

(3-pyrrol-1-ylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSUHWYHSLZKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321645
Record name 3-(Pyrrol-1-Yl)Thiophene-2-Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrol-1-Yl)Thiophene-2-Methanol

CAS RN

107073-27-8
Record name 3-(Pyrrol-1-Yl)Thiophene-2-Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrol-1-Yl)Thiophene-2-Methanol
Reactant of Route 2
3-(Pyrrol-1-Yl)Thiophene-2-Methanol
Reactant of Route 3
Reactant of Route 3
3-(Pyrrol-1-Yl)Thiophene-2-Methanol
Reactant of Route 4
3-(Pyrrol-1-Yl)Thiophene-2-Methanol
Reactant of Route 5
3-(Pyrrol-1-Yl)Thiophene-2-Methanol
Reactant of Route 6
3-(Pyrrol-1-Yl)Thiophene-2-Methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.